molecular formula C14H23NO4 B2960904 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid CAS No. 2228264-91-1

1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid

Cat. No.: B2960904
CAS No.: 2228264-91-1
M. Wt: 269.341
InChI Key: IEPGVSBXIYMYLG-UHFFFAOYSA-N
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Description

1-(1-{[(tert-Butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid is a bicyclic organic compound featuring two cyclobutane rings. The primary structure includes a tert-butoxycarbonyl (Boc)-protected amino group attached to one cyclobutyl moiety, while the other cyclobutane ring is functionalized with a carboxylic acid group. This combination of rigid cyclic systems and protective groups makes the compound valuable in medicinal chemistry and peptide synthesis, where conformational restriction and stability under synthetic conditions are critical .

The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, requiring acidic conditions (e.g., trifluoroacetic acid) for deprotection .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(8-5-9-14)13(10(16)17)6-4-7-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPGVSBXIYMYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutylcarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like 1,4-dioxane and requires stirring for about 15 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid depends on its specific application. In the context of pharmaceuticals, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Cyclopropane Derivatives

  • 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS 88950-64-5): Molecular Formula: C₉H₁₅NO₄ . Key Differences: Smaller cyclopropane ring introduces higher ring strain (~27 kcal/mol vs. ~26 kcal/mol for cyclobutane), increasing reactivity in ring-opening reactions. The reduced steric bulk may improve solubility but limit conformational restriction compared to bicyclic cyclobutane systems . Similarity Score: 0.93 (Tanimoto coefficient, indicating moderate structural overlap) .

Cyclopentane Derivatives

  • (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-(2-methoxyethyl)cyclopentanecarboxylic acid: Molecular Formula: C₁₅H₂₇NO₅ (estimated from ). Key Differences: Larger cyclopentane ring reduces strain and increases flexibility. The 2-methoxyethyl substituent enhances hydrophilicity (LogP ~1.2 vs. ~2.5 for the target compound) .

Analogs with Alternative Protecting Groups

Fmoc-Protected Cyclobutane Derivatives

  • 1-(Fmoc-amino)cyclobutanecarboxylic acid (Fmoc-cyclovaline, CAS 1245156): Molecular Formula: C₂₀H₁₉NO₄ . Key Differences: The fluorenylmethyloxycarbonyl (Fmoc) group is bulkier and more hydrophobic (LogP ~3.8) than Boc, requiring basic conditions (e.g., piperidine) for deprotection. This makes Fmoc derivatives less suitable for acid-sensitive syntheses .

Unprotected Amino Acid Analogs

  • 1-Amino-1-cyclobutanecarboxylic acid (CAS 745738-05-0): Molecular Formula: C₅H₉NO₂ . Key Differences: The free amino group increases polarity (LogP ~-1.5) and reactivity, limiting stability during synthesis. Often used as a constrained building block in peptide design .

Heterocyclic and Substituted Derivatives

  • 1-{1-[(tert-Butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid: Molecular Formula: C₁₄H₂₂N₂O₅ (estimated from ).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Ring Size Protecting Group LogP (Predicted) Similarity Score
Target Compound ~C₁₃H₂₁NO₄ Cyclobutane Boc ~2.5 Reference
1-[(Boc)amino]cyclopropanecarboxylic acid C₉H₁₅NO₄ Cyclopropane Boc ~1.8 0.93
Fmoc-cyclovaline C₂₀H₁₉NO₄ Cyclobutane Fmoc ~3.8 0.85
1-Amino-1-cyclobutanecarboxylic acid C₅H₉NO₂ Cyclobutane None ~-1.5 0.78

Research Findings and Trends

  • Stability : Boc-protected cyclobutane derivatives exhibit superior acid stability compared to Fmoc analogs, enabling sequential deprotection strategies in multi-step syntheses .
  • Bioactivity: Bicyclic systems like the target compound show enhanced binding affinity in protease inhibitors due to pre-organized conformations, outperforming monocyclic analogs in potency by ~10-fold in select assays .
  • Synthetic Challenges : Cyclobutane ring formation often requires photochemical or transition-metal-mediated methods, increasing complexity compared to cyclopropane synthesis .

Biological Activity

1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid, often abbreviated as Boc-aminocyclobutane carboxylic acid, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H25NO5
  • CAS Number : 2060033-33-0
  • Molecular Weight : 287.35 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. The following sections detail its pharmacological properties, mechanisms of action, and stability.

Pharmacological Properties

Research indicates that compounds similar to Boc-aminocyclobutane carboxylic acid exhibit various pharmacological activities, including:

  • Antitumoral Activity : Certain α-acyloxy carboxamides have shown promise in inhibiting tumor growth.
  • Antibacterial Activity : Studies suggest moderate antibacterial efficacy against Gram-negative bacteria, such as Pseudomonas aeruginosa .

The mechanisms through which Boc-aminocyclobutane carboxylic acid exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of specific enzymes, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .
  • Interaction with cellular pathways that regulate inflammation and immune responses.

Stability and Metabolic Studies

Stability studies are critical for understanding the potential therapeutic applications of Boc-aminocyclobutane carboxylic acid. The compound's ester group is typically considered labile due to hydrolytic enzymes in the body. However, recent studies have shown that certain modifications can enhance metabolic stability .

Table 1: Hydrolytic Stability of Related Compounds

CompoundMouse Liver Microsomes (MLM)Human Liver Microsomes (HLM)Human Plasma
Compound A5% residual substrate47% residual substrate93%
Compound B95% residual substrate>99% residual substrate84%

This table illustrates the metabolic stability of related compounds, indicating that modifications to the structure can lead to improved resistance to hydrolysis.

Case Studies

Several studies have explored the biological activities of compounds related to Boc-aminocyclobutane carboxylic acid:

  • Antibacterial Studies : Research demonstrated that structurally similar compounds showed moderate antibacterial activity against Pseudomonas aeruginosa, with inhibition zones comparable to known antibiotics like gentamicin .
  • Antitumoral Properties : A study highlighted the potential of α-acyloxy carboxamides in cancer treatment, suggesting that these compounds could serve as effective antitumoral agents by targeting specific metabolic pathways .

Q & A

Q. What are the common synthetic routes for 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid?

The synthesis typically involves:

  • Cyclobutane ring formation : [2+2] cycloaddition or malonate-based cyclization (e.g., ethyl malonate with dibromides under sodium ethoxide catalysis) .
  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino-substituted cyclobutane intermediate using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a base like DMAP .
  • Ester hydrolysis : Converting methyl/ethyl esters (e.g., methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate) to carboxylic acids via alkaline hydrolysis (KOH/EtOH, reflux) .

Q. How is the compound purified, and what analytical methods validate its structure?

  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Characterization :
    • NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry and Boc-group integrity.
    • HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z 282.3 for C₁₄H₂₂N₂O₄) .
    • IR : Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) .

Q. What are the primary research applications of this compound?

  • Medicinal chemistry : Intermediate for peptidomimetics or enzyme inhibitors targeting neurological/metabolic disorders .
  • Material science : Building block for strained-ring polymers due to cyclobutane’s rigidity .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane rings influence reactivity and biological activity?

  • Steric effects : The cis or trans arrangement of substituents affects ring strain and hydrogen-bonding capacity. For example, (1R,2R)-configured analogs show enhanced binding to protease active sites .
  • Case study : A (1R,2R)-isomer of a related cyclopropane analog exhibited 10-fold higher inhibitory activity against HIV-1 protease compared to the (1S,2S)-form .

Q. What are the stability challenges under acidic/basic conditions, and how are they mitigated?

  • Acidic conditions : The Boc group is labile in strong acids (e.g., TFA), necessitating controlled deprotection (e.g., 20% TFA/DCM, 0°C, 1 hr) .
  • Basic conditions : Prolonged exposure to NaOH can hydrolyze the cyclobutane ring. Stabilization strategies include using buffered aqueous solutions (pH 7–8) during hydrolysis .

Q. How can computational modeling optimize derivatives for target engagement?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like GABAₐ or NMDA .
  • QSAR : Electron-withdrawing groups (e.g., -CF₃) on the cyclobutane enhance metabolic stability (t₁/₂ increased from 2.1 to 5.8 hrs in murine models) .

Methodological Notes

  • Contradictions : lists a sulfur-containing analog (C₁₀H₈O₃S), which may be a typographical error. Cross-referencing with NMR data from confirms the target compound lacks sulfur.
  • Safety : While explicit toxicity data is absent, standard precautions for Boc-protected amines apply (e.g., P95 respirators for particulates, fume hood use) .

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